molecular formula C17H20F3NO2 B8388668 tert-butyl 4-(4-(trifluoromethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate

tert-butyl 4-(4-(trifluoromethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B8388668
M. Wt: 327.34 g/mol
InChI Key: GYEPYKDARMKCBD-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-(trifluoromethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C17H20F3NO2 and its molecular weight is 327.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 4-(4-(trifluoromethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 4-(4-(trifluoromethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-butyl 4-(4-(trifluoromethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Molecular Formula

C17H20F3NO2

Molecular Weight

327.34 g/mol

IUPAC Name

tert-butyl 4-[4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C17H20F3NO2/c1-16(2,3)23-15(22)21-10-8-13(9-11-21)12-4-6-14(7-5-12)17(18,19)20/h4-8H,9-11H2,1-3H3

InChI Key

GYEPYKDARMKCBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 0.66 g (2 mmol) of 1-t-butoxycarbonyl-4-trifluoromethylsulfonyloxy-1,2,3,6-tetrahydropyridine and 0.57 g (6 mmol) of 4-trifluoromethylphenylboronic acid in 6 mL of DME (dimethoxyethane) was added 2.5 mL (5 mmol) of a 2M solution of Na2CO3, 0.24 g (6 mmol) of LiCl and 0.115 g (0.1 mmol) of Pd(PPh3)4 and the reaction mixture was heated at reflux for 4 h. The reaction mixture was concentrated and dissolved in 10 mL of CH2Cl2. The solution was washed with sat'd NaHCO3 solution, dried over Na2SO4, filtered and the filtrate was concentrated. The residue was purified by chomatography (silica, hexanes: ethyl acetate, 10:1) to give 0.4 g of the title compound. 1H NMR (CDCl3) δ1.51 (s, 9H), 2.54 (m, 2H), 3.67 (t, 2H, J=6 Hz), 4.12 (br, 2H), 6.14 (br, 1H), 7.47 (d, 2H, J=8 Hz), 7.59 (d, 2H, J=8 Hz);
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0.66 g
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0.57 g
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solution
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0.24 g
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6 mL
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0.115 g
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catalyst
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 0.97 mmol 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (CAS: 286961-14-6) in 6 ml dimethylformamide, 2.91 mmol potassium carbonate, 1.02 mmol p-bromobenzotrifluoride, and 0.06 mmol dichlor(1,1′ bis(diphenylphosphino)ferrocene) palladium(II)dichloromethane complex were successively added. The reaction was then stirred at 80° C. for 6 hours, concentrated in vacuo and purified by column chromatography (SiO2, 20 g, heptane), to give the title compound. MS (m/e): 271.1 (M-isobuthylene)
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2.91 mmol
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1.02 mmol
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6 mL
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